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Compound of Interest

Compound Name:
N-Methyl-3,5,6-trichloro-2-

pyridone

CAS No.: 75348-52-6

Cat. No.: B15437626

Get Quote

Executive Summary & Scope Definition
Critical Disambiguation: This guide addresses the comparative toxicology of two distinct

chemical entities that are often confused due to overlapping nomenclature in different fields

(neuropharmacology vs. agrochemistry).

N-Methyl-TCP (N-Methyl-Tranylcypromine): A synthetic analog of the monoamine oxidase

(MAO) inhibitor Tranylcypromine (TCP), currently investigated in oncology as an LSD1

inhibitor.

Chlorpyrifos: A broad-spectrum organophosphate insecticide and potent acetylcholinesterase

(AChE) inhibitor.

Note: If your inquiry refers to "N-Methyl-TCP" as a degradation product of the Chlorpyrifos

metabolite 3,5,6-trichloro-2-pyridinol (TCP), please refer to Section 5: "Metabolic Degradant

Context."
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Comparative Snapshot
Feature

N-Methyl-TCP (Drug
Analog)

Chlorpyrifos (Pesticide)

Primary Class MAOI / LSD1 Inhibitor Organophosphate (OP)

Target Enzyme
Monoamine Oxidase (MAO-

A/B), LSD1
Acetylcholinesterase (AChE)

Mechanism
Irreversible FAD adduct

formation

Irreversible Serine

phosphorylation

Acute Toxicity High (Sympathomimetic crisis) High (Cholinergic crisis)

Key Risk
Hypertensive crisis, Serotonin

Syndrome
Respiratory failure, OPIDN

Mechanistic Toxicology
N-Methyl-TCP: Monoaminergic Modulation
N-Methyl-TCP (N-methyl-trans-2-phenylcyclopropylamine) retains the pharmacophore of

Tranylcypromine. It functions as a "suicide inhibitor" of flavin-dependent enzymes.

Mechanism: The cyclopropyl amine ring undergoes single-electron transfer oxidation by the

FAD cofactor within MAO or LSD1. This results in a radical intermediate that forms a

covalent adduct with FAD, permanently disabling the enzyme.

Toxicological Outcome: Rapid accumulation of monoamines (norepinephrine, serotonin,

dopamine) in the synaptic cleft. Toxicity manifests as sympathetic overdrive: hypertension,

hyperpyrexia, and tachycardia.

Chlorpyrifos: Cholinergic Disruption
Chlorpyrifos requires metabolic activation by CYP450 enzymes (desulfuration) to form

Chlorpyrifos-oxon.

Mechanism: The oxon analog mimics acetylcholine. The phosphorus atom undergoes

nucleophilic attack by the serine hydroxyl group in the AChE active site. The resulting
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phosphorylated enzyme is stable and inactive.

Toxicological Outcome: Accumulation of acetylcholine at muscarinic and nicotinic receptors.

Toxicity manifests as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI

distress, Emesis) and respiratory paralysis.

Pathway Visualization
The following diagram contrasts the distinct signaling failures induced by both compounds.
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Caption: Divergent neurotoxic pathways. N-Methyl-TCP drives adrenergic toxicity via MAO

inhibition, while Chlorpyrifos drives cholinergic toxicity via AChE inhibition.

Experimental Data & Performance Metrics
The following data synthesizes experimental findings for N-Methyl-TCP (inferred from parent

Tranylcypromine where direct analog data is proprietary) versus Chlorpyrifos.

Acute Toxicity Comparison (Rodent Models)
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Metric
N-Methyl-TCP
(Analog Data*)

Chlorpyrifos Interpretation

LD50 (Oral, Rat) ~30–40 mg/kg 95–270 mg/kg

N-Methyl-TCP is more

acutely potent by

weight due to rapid

CNS penetration.

Target Organ CNS (Brain Stem)

CNS & PNS

(Neuromuscular

Junction)

Chlorpyrifos has

broader peripheral

effects.

Onset of Action Rapid (30-60 mins) Delayed (2-4 hours)

Chlorpyrifos requires

metabolic activation

(lag phase).

Reversibility
Irreversible (requires

enzyme turnover)

Irreversible (requires

enzyme

turnover/oxime

therapy)

Both cause

permanent enzyme

inactivation.

*Data based on Tranylcypromine (TCP) structural activity relationships (SAR). N-methylation

typically maintains or slightly reduces potency compared to the primary amine.

Enzyme Inhibition Constants (In Vitro)
Compound Target IC50 / Ki Experimental Notes

N-Methyl-TCP LSD1 (KDM1A) < 2.0 µM

Potent inhibitor of

histone demethylation;

comparable to TCP.

N-Methyl-TCP MAO-B ~10–50 nM

High affinity; risk of

"Cheese Effect"

(tyramine toxicity).

Chlorpyrifos-oxon AChE (Human RBC) ~1–3 nM

Extremely potent;

picomolar affinity in

some preparations.
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Experimental Protocols
For researchers validating these toxicity profiles, the following self-validating protocols are

recommended.

Protocol A: Ellman’s Assay for Chlorpyrifos (AChE
Inhibition)
Objective: Quantify AChE inhibition in tissue homogenates. Principle: Thiocholine (produced by

AChE) reacts with DTNB to form a yellow chromophore (TNB).

Preparation: Homogenize tissue (brain/muscle) in 0.1M phosphate buffer (pH 8.0) + 0.1%

Triton X-100.

Incubation:

Control: Lysate + Vehicle.

Test: Lysate + Chlorpyrifos-oxon (1 nM - 10 µM).

Critical Step: Incubate for 20 mins at 37°C to allow phosphorylation.

Reaction: Add substrate cocktail (Acetylthiocholine iodide + DTNB).

Measurement: Monitor Absorbance at 412 nm kinetically for 5 mins.

Validation: Activity must be linear (

). Complete inhibition should be observed with 10 µM eserine (positive control).

Protocol B: MAO Inhibition Screen for N-Methyl-TCP
Objective: Assess MAO-A/B inhibitory potential. Principle: Fluorometric detection of H2O2

generation using Amplex Red.

Preparation: Use human recombinant MAO-A or MAO-B microsomes.

Incubation:
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Mix Enzyme (1 U/mL) + N-Methyl-TCP (serial dilution).

Incubate 30 mins at 37°C (Allow covalent adduct formation).

Reaction: Add Substrate (Tyramine) + Amplex Red + HRP.

Measurement: Read Fluorescence (Ex/Em 530/590 nm) after 30 mins.

Validation: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as reference

standards.

Special Note: Metabolic Degradant Context
If your research pertains to Environmental Fate rather than drug development, "N-Methyl-TCP"

likely refers to N-methyl-3,5,6-trichloro-2-pyridone, a degradation product of the Chlorpyrifos

metabolite TCP (3,5,6-trichloro-2-pyridinol).

Toxicity Relative to Chlorpyrifos: Significantly Lower.

The N-methylated pyridone lacks the phosphate ester group required for AChE

phosphorylation.

It does not inhibit AChE.

Primary toxicity is cytotoxic (liver/kidney) rather than neurotoxic.

Environmental Persistence: Higher than Chlorpyrifos. The pyridone ring is highly stable in

soil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15437626?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/article/n-methylaniline-toxicology-and-application.htm
https://www.benchchem.com/product/b15437626/docs#comparative-toxicology-guide-n-methyl-tcp-vs-chlorpyrifos
https://www.benchchem.com/product/b15437626/docs#comparative-toxicology-guide-n-methyl-tcp-vs-chlorpyrifos
https://www.benchchem.com/product/b15437626/docs#comparative-toxicology-guide-n-methyl-tcp-vs-chlorpyrifos
https://www.benchchem.com/product/b15437626/docs#comparative-toxicology-guide-n-methyl-tcp-vs-chlorpyrifos
https://www.benchchem.com/product/b15437626?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15437626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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